4-(2-Phenoxyethyl)morpholine

Acetylcholinesterase Inhibition Structure-Activity Relationship Alzheimer's Disease Research

4-(2-Phenoxyethyl)morpholine (CAS 1209-10-5) is a tertiary amine featuring a morpholine ring N-substituted with a 2-phenoxyethyl group, classified under phenoxyethyl amines. It is a small-molecule building block with a molecular weight of 207.27 g/mol, a calculated LogP of approximately 1.4–2.1, and a topological polar surface area (TPSA) of 21.7 Ų, indicating moderate lipophilicity and membrane permeability.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 1209-10-5
Cat. No. B3090254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenoxyethyl)morpholine
CAS1209-10-5
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=CC=CC=C2
InChIInChI=1S/C12H17NO2/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h1-5H,6-11H2
InChIKeyFDMDXNDAQKLGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Phenoxyethyl)morpholine (CAS 1209-10-5): Procurement-Grade Physicochemical and Regulatory Profile


4-(2-Phenoxyethyl)morpholine (CAS 1209-10-5) is a tertiary amine featuring a morpholine ring N-substituted with a 2-phenoxyethyl group, classified under phenoxyethyl amines [1]. It is a small-molecule building block with a molecular weight of 207.27 g/mol, a calculated LogP of approximately 1.4–2.1, and a topological polar surface area (TPSA) of 21.7 Ų, indicating moderate lipophilicity and membrane permeability [2]. The compound is commercially available at ≥98% purity and is registered in the FDA Global Substance Registration System (UNII: 6T299FM69Z), confirming its identity for regulatory and research procurement [3].

Why Morpholine vs. Piperidine Substitution Determines Target Engagement for 4-(2-Phenoxyethyl)morpholine


The phenoxyethyl amine class exhibits divergent biological activity based on the nature of the cyclic amine head group. Substituting the morpholine ring of 4-(2-phenoxyethyl)morpholine with a piperidine ring yields compounds with fundamentally different cholinesterase inhibition profiles [1]. This is not a simple case of equipotent analogs; the morpholine moiety introduces an ether oxygen that alters basicity, hydrogen-bonding capacity, and the overall geometry of the pharmacophore, directly impacting binding at enzyme active sites [1][2]. Therefore, substituting a morpholine-based phenoxyethyl amine for a piperidine-based one—or vice versa—cannot be done without a complete reassessment of biological activity, as the heteroatom substitution can switch a compound from a potent inhibitor to an inactive one [1].

Quantitative Differentiation of 4-(2-Phenoxyethyl)morpholine from Piperidine Analogs: AChE Inhibition and Selectivity


Head-to-Head Comparison: Morpholino vs. Piperidinyl Pendant Groups on AChE Inhibition

A direct comparison between a piperidinyl-containing analog (compound 5c) and a morpholino-containing analog (compound 5d) against electric eel acetylcholinesterase (eeAChE) revealed a stark difference in potency. The piperidinyl derivative (5c) exhibited an IC50 of 0.50 ± 0.05 µM, making it the most potent compound in the series, while the morpholino derivative (5d) was approximately 100-fold less potent, with an IC50 of 45.9 ± 9.5 µM [1]. This quantitative gap demonstrates that the morpholine ring significantly diminishes inhibitory activity against this target relative to piperidine [1].

Acetylcholinesterase Inhibition Structure-Activity Relationship Alzheimer's Disease Research

Cross-Study Comparison: Superior AChE Selectivity of Piperidine over Morpholine

While the piperidinyl analog (5c) demonstrated high selectivity for AChE with no measurable inhibition of equine butyrylcholinesterase (eqBuChE) up to 100 µM [1], the morpholino analog (5d) and other morpholine-bearing compounds in the series (3b, 5b, 7f) failed to inhibit either AChE or BuChE at relevant concentrations [1]. This indicates that the morpholine moiety not only reduces AChE potency but also appears to ablate any meaningful cholinesterase inhibition altogether, suggesting a fundamental shift in the structure-activity relationship [1].

Enzyme Selectivity Butyrylcholinesterase Off-Target Effects

Physicochemical Differentiation: LogP and Hydrogen Bonding Capacity

The replacement of a methylene group in piperidine with an oxygen atom in morpholine alters key physicochemical properties. For 4-(2-phenoxyethyl)morpholine, the calculated LogP is approximately 1.4–2.1 [1], which is generally lower than that of its piperidine analog (estimated LogP ~2.5-3.0 based on similar structures). The morpholine oxygen also acts as a hydrogen bond acceptor, increasing the compound's topological polar surface area (TPSA) to 21.7 Ų [1]. These differences can affect membrane permeability, solubility, and overall pharmacokinetic behavior, making the morpholine derivative potentially more suitable for applications requiring reduced lipophilicity or enhanced aqueous solubility.

Lipophilicity ADME Properties Medicinal Chemistry

Evidence-Based Application Scenarios for 4-(2-Phenoxyethyl)morpholine (CAS 1209-10-5) in Research and Development


Negative Control in Acetylcholinesterase (AChE) Inhibition Assays

Given its demonstrated weak inhibition of AChE (IC50 = 45.9 ± 9.5 µM) relative to the potent piperidinyl analog (IC50 = 0.50 ± 0.05 µM) [1], 4-(2-phenoxyethyl)morpholine serves as an ideal negative control compound in assays designed to validate AChE inhibitor screening platforms. Its structural similarity to active compounds ensures that any observed activity is due to the specific pharmacophore rather than nonspecific effects.

Scaffold for Developing Selective Ligands with Reduced Lipophilicity

The morpholine ring of 4-(2-phenoxyethyl)morpholine provides a lower LogP (1.4–2.1) and a higher TPSA (21.7 Ų) compared to piperidine analogs [1][2]. This makes it a preferred starting scaffold for medicinal chemistry programs aiming to improve aqueous solubility, reduce hERG binding, or modulate CNS penetration, while still exploring the biological space of phenoxyethyl amines [3].

Reference Standard for Analytical Method Development and Quality Control

With a well-defined CAS number (1209-10-5), UNII (6T299FM69Z), and commercially available high purity (≥98%) [4], 4-(2-phenoxyethyl)morpholine is suitable for use as a reference standard in HPLC, LC-MS, or NMR method development. Its distinct physicochemical properties facilitate its use in quantifying related impurities or metabolites in complex mixtures.

Building Block for Targeted Covalent Inhibitor (TCI) or PROTAC Design

The secondary amine of the morpholine ring can be functionalized to introduce linkers for bioconjugation or for the creation of bivalent molecules like PROTACs. The phenoxyethyl tail provides a versatile hydrophobic anchor that can be further derivatized to modulate target engagement. This synthetic utility, combined with its distinct pharmacological profile, makes it a valuable reagent in chemical biology and drug discovery [3].

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